molecular formula C19H20N2O5S2 B2834028 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 923087-09-6

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No. B2834028
CAS RN: 923087-09-6
M. Wt: 420.5
InChI Key: KQUQDMQRFDZGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C19H20N2O5S2 and its molecular weight is 420.5. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups have shown remarkable potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them very useful for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Agents

Research on the synthesis of some azoles incorporating a sulfonamide moiety has demonstrated significant anticonvulsive effects, with certain compounds showing 100% protection against picrotoxin-induced convulsion. This highlights the potential of sulfonamide derivatives in developing anticonvulsant drugs (Farag et al., 2012).

Antimicrobial and Antiproliferative Agents

A novel series of thiophenes with biologically active sulfonamide moieties has been prepared, showing cytotoxic activities against human breast cancer cell lines. These compounds represent potential avenues for anticancer drug development, with certain derivatives exhibiting higher cytotoxic activities than doxorubicin, a commonly used chemotherapy drug (Ghorab, Bashandy, & Alsaid, 2014).

Environmental Degradation of Sulfonamide Antibiotics

Studies on the degradation of sulfonamide antibiotics have identified unusual pathways initiated by ipso-hydroxylation, followed by fragmentation of the parent compound. This research is crucial for understanding how sulfonamide antibiotics persist in the environment and the potential problems they pose for antibiotic resistance propagation (Ricken et al., 2013).

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S2/c1-12-4-9-15(26-3)17-18(12)27-19(21-17)20-16(22)10-11-28(23,24)14-7-5-13(25-2)6-8-14/h4-9H,10-11H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUQDMQRFDZGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

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